[(1-Benzyl-1H-indol-4-yl)methyl](propan-2-yl)amine
Description
(1-Benzyl-1H-indol-4-yl)methylamine is a substituted indole derivative characterized by a benzyl group at the 1-position of the indole ring and a propan-2-yl (isopropyl) amine moiety at the 4-position. The indole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in π-π interactions and hydrogen bonding, making it common in bioactive molecules.
Properties
IUPAC Name |
N-[(1-benzylindol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-15(2)20-13-17-9-6-10-19-18(17)11-12-21(19)14-16-7-4-3-5-8-16/h3-12,15,20H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNRUWYGVZTQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C2C=CN(C2=CC=C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-indol-4-yl)methylamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for (1-Benzyl-1H-indol-4-yl)methylamine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1H-indol-4-yl)methylamine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and propan-2-ylamine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Recent studies have indicated that compounds similar to (1-Benzyl-1H-indol-4-yl)methylamine exhibit promising antitumor properties. For instance, derivatives of indole are known to interact with biological targets involved in cancer progression. Research has shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Study: Indole Derivatives in Cancer Therapy
A study published in Molecules demonstrated that indole derivatives, including those structurally related to (1-Benzyl-1H-indol-4-yl)methylamine, showed significant cytotoxicity against human cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
2. Neuropharmacological Effects
Indole derivatives are also explored for their neuropharmacological properties. Research indicates that they may act on serotonin receptors, making them potential candidates for treating mood disorders and anxiety .
Case Study: Serotonergic Activity
A comprehensive evaluation of various indole-based compounds revealed that certain derivatives could enhance serotonin receptor activity, leading to increased neurotransmitter levels in the brain. This suggests a potential application in developing antidepressant medications .
4. Chemical Probes
(1-Benzyl-1H-indol-4-yl)methylamine can serve as a chemical probe in biological research due to its ability to modulate protein interactions and cellular pathways. This is particularly relevant in the study of signal transduction mechanisms.
Case Study: Protein Interaction Studies
In a recent investigation, researchers utilized this compound to elucidate the interaction between specific proteins involved in cellular signaling pathways. The results indicated that it could effectively disrupt these interactions, providing insights into potential therapeutic targets .
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-indol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between (1-Benzyl-1H-indol-4-yl)methylamine and analogous compounds:
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| (1-Benzyl-1H-indol-4-yl)methylamine | 1-Benzylindole with isopropylamine at C4 | C₁₉H₂₂N₂ | 284.40 (calculated) | Benzyl (C1), isopropylamine (C4) | High lipophilicity; indole core enables π-π interactions. |
| 1-(1H-Indol-5-yl)propan-2-amine | Indole with isopropylamine at C5 (no benzyl group) | C₁₁H₁₄N₂ | 174.25 | Isopropylamine (C5) | Simpler structure; lacks benzyl group, reducing steric hindrance. |
| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | Methoxy-substituted phenyl ring with methyl-isopropylamine | C₁₁H₁₇NO | 179.26 | 3-Methoxyphenyl, methylamine | Methoxy group increases polarity; phenyl vs. indole alters electronic properties. |
| (4-Phenylphenyl)methylamine | Biphenylmethyl group with isopropylamine | C₁₆H₁₉N | 225.33 | Biphenylmethyl | Biphenyl enhances rigidity and π-stacking potential. |
| (3-Bromophenyl)methylamine | Bromo-substituted phenyl with isopropylamine | C₁₀H₁₄BrN | 228.13 | 3-Bromophenyl | Bromine introduces polarizability and potential halogen bonding. |
| {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine | Complex benzimidazole-imidazole-pyridine hybrid with trifluoromethyl groups | C₂₈H₂₀F₆N₆O | 618.50 (calculated) | Trifluoromethyl, benzimidazole, pyridine | Electron-withdrawing CF₃ groups enhance metabolic stability and binding selectivity. |
Key Structural and Functional Insights :
Indole vs. Benzimidazole-based analogs often exhibit enhanced kinase inhibition due to additional hydrogen-bonding sites .
Substituent Effects: The benzyl group at the indole’s 1-position increases steric bulk and lipophilicity compared to simpler analogs like 1-(1H-indol-5-yl)propan-2-amine . This may influence membrane permeability and target binding.
Amine Functionality :
- The isopropylamine group in the target compound contrasts with methylamine (3-MeOMA ) or unsubstituted amines (e.g., biphenylmethyl derivative ). Isopropyl’s branched structure may reduce rotational freedom, favoring specific conformations in receptor binding.
Research Implications and Limitations
While structural analogs highlight trends in substituent effects and core modifications, direct pharmacological or biochemical data for (1-Benzyl-1H-indol-4-yl)methylamine are absent in the provided evidence . Comparative analysis relies on extrapolation from related compounds:
- Indole derivatives are frequently explored as kinase inhibitors (e.g., p70S6K ) or serotonin receptor ligands.
Biological Activity
(1-Benzyl-1H-indol-4-yl)methylamine is a compound belonging to the indole family, which has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of (1-Benzyl-1H-indol-4-yl)methylamine is primarily attributed to its interaction with various molecular targets in biological systems. The indole core can bind to multiple receptors and enzymes, modulating their activities. Key mechanisms include:
- Inhibition of Tubulin Polymerization : This mechanism leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.
- Modulation of Neurotransmitter Systems : The compound may influence norepinephrine and serotonin pathways, which are crucial in treating mood disorders and other neurological conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of (1-Benzyl-1H-indol-4-yl)methylamine. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:
These findings suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as a therapeutic agent.
Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory properties. (1-Benzyl-1H-indol-4-yl)methylamine has been evaluated for its ability to reduce inflammation markers in various models, potentially offering therapeutic benefits in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of (1-Benzyl-1H-indol-4-yl)methylamine, it is essential to compare it with other indole derivatives:
| Compound | Key Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Indole-3-acetic acid | Plant growth regulator | N/A | |
| Tryptophan | Precursor to serotonin | N/A | |
| Lysergic acid diethylamide (LSD) | Hallucinogenic effects | N/A | |
| (1-Methyl-1H-indol-4-yl)methylamine | Anticancer activity | 6.5 |
This table illustrates that while many indole derivatives share similar structural features, their biological activities can vary significantly based on their specific substitutions.
Case Study 1: Anticancer Efficacy
A study conducted by Xia et al. investigated the antiproliferative effects of (1-Benzyl-1H-indol-4-yl)methylamine on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability, with an observed IC50 value of 5.6 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotective properties, (1-Benzyl-1H-indol-4-yl)methylamine was evaluated for its effects on neuronal survival under oxidative stress conditions. The results indicated that the compound significantly enhanced neuronal survival rates compared to untreated controls, suggesting its potential application in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
